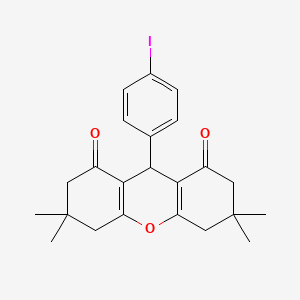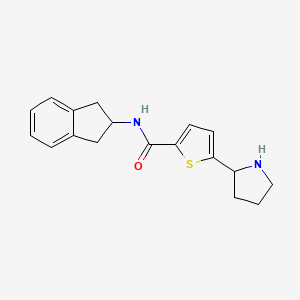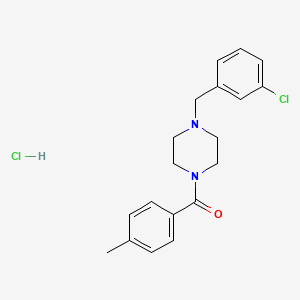![molecular formula C20H27ClN2S B6015622 ({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine](/img/structure/B6015622.png)
({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine, also known as CTM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTM is a synthetic compound that belongs to the class of phenethylamines. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of ({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine is not fully understood. However, it is believed to act as a partial agonist at certain receptors in the brain, including the mu-opioid receptor and the delta-opioid receptor. This compound has also been found to inhibit the uptake of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been found to produce antidepressant-like effects and reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine is its ability to selectively target certain receptors in the brain, making it a useful tool for studying the function of these receptors. However, one limitation is that this compound has a relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on ({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine. One area of interest is its potential use in the treatment of addiction and depression. This compound has also been investigated for its potential use in the treatment of certain types of cancer. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation.
Métodos De Síntesis
({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine can be synthesized using a variety of methods, including reductive amination and condensation reactions. One of the most commonly used methods involves the reaction of 1-(4-chlorophenyl)-2-nitropropene with 3-piperidinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 2-thienylmethyl chloride to form this compound.
Aplicaciones Científicas De Investigación
({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-thienylmethyl)amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of addiction and depression. In addition, this compound has been studied for its potential use as a chemical probe to study the function of certain receptors in the brain.
Propiedades
IUPAC Name |
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(thiophen-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2S/c1-22(16-20-5-3-13-24-20)14-18-4-2-11-23(15-18)12-10-17-6-8-19(21)9-7-17/h3,5-9,13,18H,2,4,10-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJURVFYAGFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)Cl)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6015546.png)
![3,11-di-2-furyl-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6015556.png)
![2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6015557.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6015561.png)
![1-(2-chloro-4-fluorobenzyl)-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6015569.png)

![3-[(allylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6015587.png)


![7-(3-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015601.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-(4-fluorophenyl)benzamide](/img/structure/B6015606.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015607.png)

